CB1 Receptor Binding Affinity: 2.3-Fold Higher Affinity of JWH-250 Versus the Structural Hybrid Cannabipiperidiethanone
JWH-250 demonstrates a 2.3-fold higher affinity for the CB1 receptor compared to cannabipiperidiethanone (compound 1), a structural hybrid that incorporates the phenylacetylindole moiety of JWH-250 fused with the N-methylpiperidin-2-yl-methyl group of AM-2233. This direct head-to-head comparison using identical assay conditions establishes JWH-250 as the superior reference compound for studies requiring robust CB1 receptor engagement [1].
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | JWH-250 IC50 = 257 nM |
| Comparator Or Baseline | Cannabipiperidiethanone (compound 1) IC50 = 591 nM |
| Quantified Difference | 2.3-fold higher affinity for JWH-250 |
| Conditions | Radioligand competition binding assay using [³H]CP-55,940 on membranes from CHO cells expressing human CB1 receptors |
Why This Matters
Procurement of JWH-250 rather than structurally modified phenylacetylindole derivatives ensures consistent CB1 receptor engagement in pharmacological assays, as the 2.3-fold affinity difference directly impacts experimental sensitivity and reproducibility.
- [1] Uchiyama N, et al. Identification of a Novel Cannabimimetic Phenylacetylindole, Cannabipiperidiethanone, as a Designer Drug in a Herbal Product and Its Affinity for Cannabinoid CB1 and CB2 Receptors. Chemical and Pharmaceutical Bulletin. 2011;59(9):1203-1205. View Source
